molecular formula C21H32N4O3S B4132936 acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B4132936
M. Wt: 420.6 g/mol
InChI Key: UAUPJWGOEZVJRR-UHFFFAOYSA-N
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Description

acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a cyclopentylamino group and a carbonothioyl group, along with an acetamide moiety attached to a 4-methylphenyl group. The acetate form of this compound enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the piperazine intermediate: The piperazine ring is first functionalized with a cyclopentylamino group through nucleophilic substitution.

    Introduction of the carbonothioyl group: The intermediate is then reacted with a carbonothioyl chloride derivative under basic conditions to introduce the carbonothioyl group.

    Attachment of the acetamide moiety: The resulting compound is further reacted with 4-methylphenyl acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.

    Formation of the acetate salt: Finally, the compound is treated with acetic acid to form the acetate salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the carbonothioyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound’s unique structure may be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The carbonothioyl group may play a role in forming covalent bonds with target proteins, while the piperazine ring and acetamide moiety contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}-N-(4-methylphenyl)acetamide acetate
  • 2-{4-[(cyclopentylamino)carbonothioyl]-1-piperazinyl}-N-(4-phenyl)acetamide acetate

Uniqueness

acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the cyclopentylamino group and the 4-methylphenyl acetamide moiety distinguishes it from similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS.C2H4O2/c1-15-6-8-17(9-7-15)20-18(24)14-22-10-12-23(13-11-22)19(25)21-16-4-2-3-5-16;1-2(3)4/h6-9,16H,2-5,10-14H2,1H3,(H,20,24)(H,21,25);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUPJWGOEZVJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=S)NC3CCCC3.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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acetic acid;2-[4-(cyclopentylcarbamothioyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
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